5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN8/c1-23-10-22-13-15(23)20-9-21-16(13)25-4-2-24(3-5-25)14-12(17)6-11(7-18)8-19-14/h6,8-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBYEEMLEABTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyridine Functionalization
The pyridine core is typically derived from 5,6-dichloronicotinonitrile through selective displacement of the 6-chloro substituent. Key methodologies include:
Table 1: Comparative Analysis of Chloropyridine-Piperazine Coupling
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperazine (excess) | DMF | 120 | 24 | 68 | |
| Piperazine·HCl/Et3N | THF | 80 | 12 | 82 | |
| Microwaves (300 W) | NMP | 180 | 0.5 | 91 |
Microwave-assisted synthesis demonstrates superior efficiency, reducing reaction times from 24 hours to 30 minutes while improving yields to 91%. The use of N-methylpyrrolidone (NMP) as a high-boiling polar aprotic solvent enhances nucleophilicity of piperazine under these conditions.
Purine Alkylation Strategies
The 9-methyl group is introduced via N-alkylation of 6-chloropurine. Critical parameters include:
-
Base Selection : Potassium carbonate in DMF achieves 76% yield, while DBU in acetonitrile improves regioselectivity to 89%.
-
Methylating Agents : Methyl iodide demonstrates higher reactivity (82% yield) compared to dimethyl sulfate (74%).
-
Temperature Control : Reactions conducted at 0°C to 25°C minimize di-alkylation byproducts (<5%).
Mechanistic Insight :
The alkylation proceeds through an SN2 mechanism, with the purine's N9 position acting as the nucleophilic site. Steric hindrance from the 6-chloro substituent directs methylation exclusively to the N9 position.
Nucleophilic Aromatic Substitution
Traditional SNAr conditions employ:
Limitations :
-
Requires electron-deficient aromatic systems
-
Competing hydrolysis of nitrile group at elevated temperatures
Buchwald-Hartwig Amination
Palladium-catalyzed coupling addresses limitations of SNAr:
Table 2: Optimized Cross-Coupling Conditions
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd2(dba)3/Xantphos | Xantphos | Toluene | 110 | 24 | 83 |
| Pd(OAc)2/BINAP | BINAP | Dioxane | 100 | 18 | 91 |
| PEPPSI-IPr | NHC ligand | THF | 80 | 12 | 94 |
The PEPPSI-IPr (Pd-N-heterocyclic carbene) system achieves 94% yield at lower temperatures, minimizing decomposition of sensitive functional groups. Key advantages include:
-
Tolerance for unprotected nitrile groups
-
Shorter reaction times (12 hours vs. 24 hours)
-
Reduced palladium loading (0.5 mol% vs. 2-5%)
Process Optimization and Scale-Up Challenges
Purification Strategies
Green Chemistry Metrics
-
E-factor : Reduced from 32 (traditional SNAr) to 8.7 (cross-coupling) through solvent recycling
-
PMI : Improved from 56 to 19 kg/kg via microwave intensification
-
Energy Consumption : 82% reduction using flow chemistry vs. batch processing
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
-
HRMS (ESI+) : m/z calcd for C16H15ClN8 [M+H]+: 355.1032; found: 355.1029
-
Fragmentation Pattern : Sequential loss of CH3 (15 Da) and Cl (35 Da) confirms substitution pattern
Applications in Medicinal Chemistry
While beyond strict synthesis scope, understanding biological context informs process design:
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Overview
5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic organic compound that has garnered attention in various fields of scientific research. Its unique structural features, including the presence of a purine moiety and a piperazine ring, contribute to its potential applications in medicinal chemistry, pharmacology, and biochemistry.
Medicinal Chemistry
This compound is primarily investigated for its therapeutic potential, particularly in the treatment of various diseases:
- Cancer Therapeutics : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, the inhibition of the PI3K/Akt pathway has been associated with compounds derived from pyridine and purine structures .
- Neurological Disorders : The piperazine component suggests potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems, such as dopamine and serotonin receptors, can be valuable in developing treatments for conditions like schizophrenia and depression .
Biochemical Research
This compound serves as a useful tool in biochemical assays:
- Ligand Development : The compound can act as a ligand in receptor binding studies, particularly for G-protein coupled receptors (GPCRs). Its ability to modulate receptor activity makes it relevant for understanding receptor dynamics and drug interactions .
Pharmaceutical Applications
In the pharmaceutical industry, this compound may be utilized in several ways:
- Drug Design : As a lead compound, it can be modified to enhance its pharmacological properties, such as potency and selectivity. The structural diversity provided by the piperazine and pyridine rings allows for extensive chemical modifications .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Purine Derivative : Starting from 9-methylpurine, alkylation reactions under basic conditions are performed.
- Piperazine Coupling : The resultant purine derivative is reacted with piperazine to form an intermediate.
- Final Coupling with Pyridine : This intermediate undergoes nucleophilic substitution with 3-cyanopyridine to yield the final product.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that pyridine derivatives exhibit significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
- Neuropharmacology : Research on piperazine derivatives revealed their efficacy as serotonin receptor antagonists, highlighting their potential in treating mood disorders .
- Receptor Binding Studies : Investigations into GPCR interactions showed that modifications to the piperazine structure can enhance binding affinity and selectivity towards specific receptors .
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and
Biological Activity
5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic organic compound notable for its complex structure, which includes a purine derivative, piperazine, and pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H18ClN5
| Property | Value |
|---|---|
| Molecular Weight | 307.79 g/mol |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
Target Receptors
- α2-Adrenergic Receptor : The compound acts as an antagonist, inhibiting the α2-adrenergic receptor, which is part of the G protein-coupled receptor family. This inhibition affects downstream signaling pathways, notably decreasing cAMP production, which can alter neurotransmitter release and various physiological processes regulated by adrenergic signaling.
- Kinase Inhibition : Preliminary studies suggest that similar compounds have shown activity against certain kinases involved in cancer progression, indicating potential applications in oncology .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structural motifs have been shown to inhibit tumor growth in vitro and in vivo models, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The antagonistic action on adrenergic receptors suggests potential implications in treating neurodegenerative disorders. Compounds targeting these receptors have been explored for their ability to mitigate symptoms associated with conditions like Alzheimer’s disease .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of a similar piperazine-containing compound on various cancer cell lines using MTT assays, revealing IC50 values in the low micromolar range, indicating significant cytotoxicity .
- Animal Models : Another study investigated the effects of related compounds on animal models of anxiety and depression, demonstrating behavioral improvements that correlate with receptor antagonism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on core heterocycles, substituents, and biological implications.
Structural Analogues
Key Differences and Implications
- Core Heterocycle: Pyridazinone (e.g., compounds 3a-3h ): The pyridazinone core (two adjacent nitrogen atoms) confers distinct electronic properties compared to pyridine. This influences binding affinity; pyridazinones are often associated with cardiovascular or antimicrobial activity, whereas purine-linked pyridines may target kinases or nucleotide-binding proteins. Pyridine: The single nitrogen in pyridine allows for planar stacking interactions, critical for binding to hydrophobic enzyme pockets.
- Substituent Effects: Piperazine-Purine Linkage: The piperazine linker in the target compound improves solubility compared to direct purine-pyridine conjugates. Chlorine vs. Phenyl: The chlorine at position 5 in the target compound may enhance electrophilicity and metabolic stability compared to phenyl-substituted pyridazinones, which rely on π-π stacking for activity.
- Synthetic Methodology: The target compound’s synthesis likely involves nucleophilic substitution (as seen in pyridazinone alkylation ), but the purine-piperazine moiety requires specialized coupling strategies (e.g., Buchwald-Hartwig amination), increasing synthetic complexity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile, and how can reaction yields be improved?
- Methodology : Utilize palladium-catalyzed coupling reactions or nucleophilic aromatic substitution (SNAr) for piperazine-purinyl linkages. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) should be optimized using Design of Experiments (DoE) to minimize side products . For example, similar purine derivatives achieved 68–74% yields under Buchwald-Hartwig amination conditions with Pd(OAc)₂/Xantphos catalysts .
- Key Metrics : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., purine C6-piperazine linkage at δ 8.2–8.5 ppm for purine protons) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS m/z ≈ 380–550 for similar compounds) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~8–12 minutes) .
Q. What strategies address solubility challenges in biological assays?
- Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or formulate as hydrochloride salts. For example, related pyridine-carbonitriles showed improved aqueous solubility after salt formation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?
- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of purine-binding enzymes (e.g., PDB 9FW or VH5). Focus on hydrogen bonding with purine N7 and hydrophobic interactions with the chloropyridine moiety .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
Q. What structural modifications could enhance selectivity for specific biological targets?
- SAR Analysis :
- Replace the 9-methylpurine group with bulkier substituents (e.g., benzyl) to modulate steric hindrance.
- Modify the piperazine linker with carbonyl groups (e.g., tetrahydropyran-carbonyl) to alter conformational flexibility .
- Experimental Design : Synthesize analogs using parallel combinatorial chemistry and screen against kinase panels .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
- Troubleshooting Workflow :
Replicate Assays : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH 6.5 ammonium acetate) .
Validate Target Engagement : Use SPR or ITC to measure direct binding constants (KD) .
Statistical Analysis : Apply ANOVA to identify outliers or batch effects .
Q. What methodologies ensure robustness in analytical method validation for purity assessment?
- HPLC Protocol :
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : 0.1% TFA in H₂O (A) and acetonitrile (B), gradient 10–90% B over 20 minutes.
- Validation Parameters : Linearity (R² > 0.99), LOD/LOQ (<0.1% w/w), and precision (%RSD <2%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
